molecular formula C9H13N3O B1319088 6-Morpholinopyridin-2-amine CAS No. 400774-96-1

6-Morpholinopyridin-2-amine

Cat. No. B1319088
M. Wt: 179.22 g/mol
InChI Key: LEZFYYWHNXICNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H13N3O . It is a versatile compound used extensively in scientific research.


Synthesis Analysis

The synthesis of 6-Morpholinopyridin-2-amine involves various methods. One such method involves the regioselective reaction of carbonyl compounds with amidines .


Molecular Structure Analysis

The molecular structure of 6-Morpholinopyridin-2-amine is represented by the InChI code 1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) . The compound has a molecular weight of 179.22 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 6-Morpholinopyridin-2-amine are complex and varied. The compound is known to participate in a variety of reactions, contributing to its versatility in research and development.


Physical And Chemical Properties Analysis

6-Morpholinopyridin-2-amine is a white to yellow solid . It has a molecular weight of 179.22 g/mol and an InChI key of LEZFYYWHNXICNC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Photophysical Properties

  • New Quinoline Derivatives : A study by Bonacorso et al. (2018) synthesized new quinoline derivatives using 6-Morpholinopyridin-2-amine through the Buchwald–Hartwig amination. They found these derivatives exhibit strong interactions with ct-DNA, likely due to π-stacking and/or hydrogen-bonding interactions, indicating potential applications in biomolecular binding and photophysical analyses (Bonacorso et al., 2018).

Antimicrobial and Antiurease Activities

  • Morpholine Derivatives with Azole Nucleus : Research by Bektaş et al. (2012) explored the antimicrobial and antiurease activities of new morpholine derivatives, including 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide. Some compounds exhibited significant activity against certain bacteria and yeasts, suggesting their potential in antimicrobial applications (Bektaş et al., 2012).

Spectroscopic and Structural Analysis

  • Novel Pyrimidin-2-amines : Thanusu et al. (2010) synthesized novel derivatives, including 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, and analyzed their spectroscopic properties. These compounds, due to their pyrimidine nucleus, could have various biological activities and potential applications in pharmaceuticals (Thanusu et al., 2010).

Environmental Analysis

  • Aliphatic Amines Analysis : Sacher et al. (1997) developed methods for determining aliphatic amines, including morpholine, in waste and surface water. This research is essential for environmental monitoring and assessing the impact of these compounds in aquatic environments (Sacher et al., 1997).

Safety And Hazards

The safety data sheet for 6-Morpholinopyridin-2-amine indicates that it may cause skin and eye irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid inhalation, skin contact, and eye contact .

properties

IUPAC Name

6-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZFYYWHNXICNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596148
Record name 6-(Morpholin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinopyridin-2-amine

CAS RN

400774-96-1
Record name 6-(Morpholin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-2-pyridinamine (1 g, 7.78 mmol) was dissolved in morpholine (6.80 ml, 78 mmol) and heated to 225° C. in a microwave reactor for 60 minutes (˜400 W; 5 mbar). The reaction was cooled to rt and concentrated. The crude product was taken up in DCM (50 mL). After filtration of white solids the crude product was concentrated and purified by silica gel column chromatography eluting with 20-50% EtOAc/hexanes to afford 1 g (5.58 mmol, 72%) of the title compound as a pale yellow solid. LC/MS: (M+H)+: 179.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloropyridine in 100 mL of morpholine was heated at 225° C. for 60 mins. The mixture was cooled and precipitate filtered off, the filtrate was concentrated to give the 17 gram product as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture containing 4-chloro-2-aminopyridine (164; 26 g, 0.20 mol), K2CO3 (0.40 mol) and morpholine (48; 0.6 mol) in DMSO (150 mL) was stirred at 190° C. for 10 h. Upon cooling to room temperature, the reaction mixture was diluted with water (300 mL) and the resulting mixture was extracted with ethyl acetate (4×150 mL). The combined organic layers were washed with water (3×25 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (petroleum ether:ethyl acetate=10:1) to afford 6-morpholinopyridin-2-amine 165 (17 g, 47%) as a white solid.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Morpholinopyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Morpholinopyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Morpholinopyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Morpholinopyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Morpholinopyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Morpholinopyridin-2-amine

Citations

For This Compound
3
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - ACS …, 2022 - ACS Publications
The potassium channel opening drugs flupirtine and retigabine have been withdrawn from the market due to occasional drug-induced liver injury (DILI) and tissue discoloration, …
Number of citations: 10 pubs.acs.org
J Shaya, MA Deschamps, BY Michel… - The Journal of Organic …, 2016 - ACS Publications
The selective functionalization of dibromoaromatic scaffolds using air-stable palladium catalytic systems was carried out. This methodology involved rapid mono and diselective …
Number of citations: 21 pubs.acs.org
F Zeinali - 2017 - repository.lboro.ac.uk
CERTIFICATE OF ORIGINALITY Page 1 i CERTIFICATE OF ORIGINALITY This is to certify that I am responsible for the work submitted in this thesis, that the original work is my own …
Number of citations: 4 repository.lboro.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.